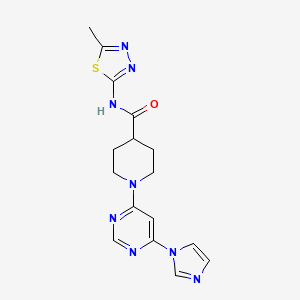

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8OS/c1-11-21-22-16(26-11)20-15(25)12-2-5-23(6-3-12)13-8-14(19-9-18-13)24-7-4-17-10-24/h4,7-10,12H,2-3,5-6H2,1H3,(H,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNNDVDFECDXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the individual ring systems, followed by their sequential coupling.

Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Pyrimidine Ring Formation: The pyrimidine ring can be synthesized using the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Thiadiazole Ring Formation: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a carboxylic acid derivative.

Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazole and imidazole have shown promising anticancer properties. Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

| Study | Cell Line | Effect | Reference |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | Induced apoptosis | |

| Study B | PC3 (Prostate Cancer) | Inhibited proliferation |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as arthritis.

| Study | Model | Effect | Reference |

|---|---|---|---|

| Study C | Animal Model (Arthritis) | Reduced inflammation markers | |

| Study D | In vitro (Cytokine Release) | Inhibited TNF-alpha production |

Neurological Applications

The imidazole and pyrimidine moieties present in the compound suggest potential applications in treating neurological disorders. Preliminary studies indicate that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

| Study | Model | Effect | Reference |

|---|---|---|---|

| Study E | Neuroblastoma Cells | Neuroprotection observed | |

| Study F | Rat Model (Stroke) | Improved recovery outcomes |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted. Its ability to interact with various biological targets makes it a versatile candidate for drug development. The imidazole ring is known for its role in modulating enzyme activity and receptor interactions, while the thiadiazole component contributes to its pharmacological profile.

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Key Structural Analogs

The compound belongs to a family of piperidine carboxamides with variations in the pyrimidine substituent and amide side chain. Below is a comparative analysis of three analogs:

Impact of Heterocyclic Modifications

- Imidazole vs. Pyrazole (BJ52910): Replacing imidazole (two nitrogen atoms, one protonatable) with pyrazole (two adjacent nitrogens) alters hydrogen-bonding capacity and solubility.

- Thiadiazole vs. The chlorophenyl group in ’s analog adds hydrophobicity and halogen bonding but may increase toxicity risks .

Hypothesized Pharmacokinetic Differences

- Lipophilicity: The thiadiazole group likely increases logP compared to pyridine (BJ52910) but reduces it relative to chlorophenyl ().

- Metabolic Stability: Sulfur in thiadiazole may slow oxidative metabolism, enhancing half-life versus pyridine or phenyl analogs.

- Target Selectivity: The imidazole-pyrimidine core could favor kinase inhibition, while thiadiazole might enhance binding to cysteine protease targets.

Research Implications and Limitations

While explicit activity data for these compounds is unavailable in the provided evidence, structural comparisons suggest:

- The target compound’s thiadiazole group may improve membrane permeability and target engagement in sulfur-rich enzymatic pockets.

- BJ52910’s pyridine substituent could enhance solubility but reduce metabolic stability compared to thiadiazole .

- ’s chlorophenyl analog might exhibit higher cytotoxicity due to halogenated aromatic systems .

Further studies are needed to validate these hypotheses through enzymatic assays and ADMET profiling.

Biological Activity

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure that includes imidazole and pyrimidine rings, along with a thiadiazole moiety and a piperidine ring. Its molecular formula is with a molecular weight of approximately 306.35 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to exhibit:

- Inhibition of Kinases : The compound may inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer progression and other diseases.

- Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties against various pathogens.

Anticancer Properties

Research indicates that the compound demonstrates anticancer activity by inducing apoptosis in cancer cells. For instance:

- Case Study : In vitro studies have shown that the compound can significantly inhibit the growth of various cancer cell lines, including breast and pancreatic cancers. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.

Antimicrobial Effects

The compound exhibits promising antimicrobial activity :

- In Vitro Studies : Tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that it can inhibit bacterial growth effectively.

Neuroprotective Effects

Preliminary findings suggest potential neuroprotective effects , which may be relevant for conditions like Alzheimer's disease:

- Cholinesterase Inhibition : The compound's structural components are similar to known acetylcholinesterase inhibitors, suggesting it could enhance cholinergic neurotransmission.

Data Table: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves multi-step processes:

- Formation of Imidazole Ring : Starting materials undergo cyclization to form the imidazole component.

- Pyrimidine Synthesis : Subsequent reactions construct the pyrimidine ring.

- Thiadiazole Integration : The thiadiazole moiety is introduced through condensation reactions.

- Final Coupling : The piperidine ring is synthesized and coupled with the previously formed structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.